6-Pentadecanone

Beschreibung

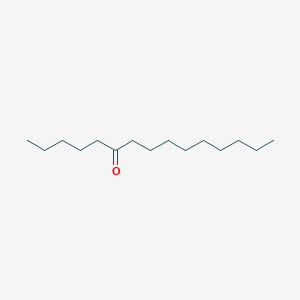

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pentadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-3-5-7-8-9-10-12-14-15(16)13-11-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHXMTRDMDYAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80142937 | |

| Record name | Pentadecan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-45-2 | |

| Record name | 6-Pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecan-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Pentadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies of 6 Pentadecanone

Occurrence in Plant Extracts and Plant Volatile Emissions

The presence of 6-Pentadecanone, often as a minor but significant component, has been documented in the essential oils and volatile emissions of several plant species. This compound contributes to the complex chemical bouquet that mediates a plant's interaction with its environment.

Identification in Specific Botanical Species (e.g., Acacia nilotica, Enhalus acoroides)

The seagrass Enhalus acoroides is another botanical source where a derivative of this compound has been identified. GC-MS analysis of the ethyl acetate (B1210297) extract of this marine plant revealed the presence of 2-pentadecanone (B165419), 6,10,14-trimethyl-, constituting 7.87% of the total identified compounds. researchgate.netinnovareacademics.inscispace.com Further studies on the hexane (B92381) extracts of Cymodocea rotundata, another seagrass species, also detected 6,10,14-trimethyl-2-pentadecanone, particularly in the leaves where it represented 16.0% of the chemical components. smujo.id

Table 1: Identification of this compound Derivatives in Botanical Species

| Botanical Species | Plant Part | Compound Identified | Analytical Method |

| Acacia nilotica | Leaves, Twigs | 2-Pentadecanone, 6,10,14-trimethyl- | GC-MS |

| Enhalus acoroides | Whole Plant | 2-Pentadecanone, 6,10,14-trimethyl- | GC-MS |

| Cymodocea rotundata | Leaves | 6,10,14-Trimethyl-2-pentadecanone | GC-MS |

Role in Plant-Environment Chemical Signaling

Volatile organic compounds (VOCs) emitted by plants, including ketones like this compound, are crucial for their interactions with the surrounding environment. tandfonline.com These chemical signals can influence a range of ecological processes, from attracting pollinators to deterring herbivores.

For instance, studies have shown that the volatile emissions from Brassica species, which include 6,10,14-trimethyl-2-pentadecanone, are capable of attracting honeybees, highlighting a role in pollination. e-jecoenv.org In a different context, research on wheat cropping systems has demonstrated that under herbivore attack, certain agricultural practices can lead to increased emissions of 2-pentadecanone, a compound described as an insect repellent. researchgate.netresearchgate.net This suggests that the production of this ketone can be a defense response in plants. The differential emission of ketones like 6,10,14-trimethyl 2-pentadecanone by rhizobacteria has also been shown to affect the root systems of plants like Arabidopsis, indicating a role in below-ground chemical communication. nih.gov

Production by Microbial Systems as Volatile Organic Compounds (mVOCs)

Microorganisms, including bacteria and fungi, are prolific producers of a wide array of volatile organic compounds (mVOCs), which serve as a form of chemical language in their interactions with other organisms and the environment. nih.gov this compound and its derivatives have been identified as components of the volatilome of various microbial species.

Characterization from Bacterial and Fungal Metabolites (e.g., Rhodopseudomonas palustris, Saccharomyces cerevisiae)

The photosynthetic bacterium Rhodopseudomonas palustris is known for its metabolic versatility, and its volatile emissions have been a subject of study. nih.govnih.govfrontiersin.org While specific studies detailing this compound production by this bacterium are not prevalent in the initial search, the broader context of bacterial VOCs suggests its potential as a metabolite. nih.gov For example, Bacillus species isolated from the rhizosphere of citrus plants have been found to produce 6,10,14-trimethyl 2-pentadecanone, which promotes root growth in Arabidopsis thaliana. mdpi.com

The baker's yeast, Saccharomyces cerevisiae, a well-studied fungus, is known to produce a variety of metabolites. nih.govnih.gov While direct evidence for this compound as a primary metabolite is not immediately apparent, it is recognized as a component in some food and beverage products where this yeast is used for fermentation.

More broadly, fungal endophytes have been identified as producers of this compound derivatives. For example, an endophytic fungus, Fusarium solani, isolated from the bark of the Himalayan yew, was found to produce 8-pentadecanone (B147388) as one of its main volatile components. mycosphere.org Similarly, the endophytic fungus Alternaria sp., isolated from Tebebuia argentea, produces 2-pentadecanone, 6,10,14-trimethyl-. researchgate.net

Table 2: Microbial Production of this compound and its Derivatives

| Microbial Species | Compound Identified | Source/Context |

| Bacillus sp. | 6,10,14-trimethyl 2-pentadecanone | Rhizosphere of Citrus aurantifolia |

| Fusarium solani | 8-Pentadecanone | Endophyte from Himalayan yew bark |

| Alternaria sp. | 2-Pentadecanone, 6,10,14-trimethyl- | Endophyte from Tebebuia argentea |

Ecological Implications of Microbially Derived this compound

The production of mVOCs by soil microbes has significant ecological consequences, influencing nutrient cycling, plant growth, and inter-species communication. nih.govmdpi.comfrontiersin.org The release of ketones like 2-pentadecanone by bacteria can influence the chemotactic behavior of nematodes, suggesting a role in shaping soil food webs. mdpi.com For instance, certain bacterial volatile profiles rich in ketones were found to be attractive to the nematodes Meloidogyne incognita and Caenorhabditis elegans. mdpi.com

Furthermore, mVOCs can have direct effects on plant physiology. As mentioned earlier, 6,10,14-trimethyl 2-pentadecanone produced by Bacillus sp. can enhance plant root development. mdpi.com This highlights the potential for microbially derived ketones to act as plant growth promoters. The production of these compounds can also be a response to environmental stress, with microorganisms altering their metabolic output to adapt to changing conditions. nih.gov

Presence in Insect Chemical Ecology Studies

In the realm of insect chemical ecology, ketones are known to function as semiochemicals, mediating interactions such as host selection and mate recognition. africanjournalofbiomedicalresearch.comicipe.org 2-Pentadecanone has been identified as a compound that can influence insect behavior.

In studies of the wheat midge, Sitodiplosis mosellana, 2-pentadecanone was found to be emitted in higher amounts by wheat in the post-anthesis stage. nih.gov While it did not show significant attractiveness or deterrence on its own in olfactometer tests, its increased presence in the volatile blend of post-anthesis wheat, coupled with a decrease in an attractant compound, was correlated with reduced oviposition by the midge. nih.gov This suggests a role for 2-pentadecanone in host-plant selection by this insect pest. Furthermore, in studies on the locust, Locusta migratoria, 2-pentadecanone was identified as a strong binding ligand for a specific odorant-binding protein (LmigOBP1), indicating its potential significance in the insect's chemosensory system. researchgate.net

Information regarding the natural occurrence and isolation of this compound is not available in the reviewed scientific literature.

Extensive searches for "this compound" in natural sources have not yielded specific findings for this particular chemical compound. Scientific databases and research articles frequently document the natural presence and isolation of other related ketone isomers, but information exclusively pertaining to this compound is absent.

While the broader class of pentadecanones has been identified in various natural contexts, the specific isomer, this compound, is not mentioned as a naturally occurring product in the surveyed data. For example, compounds such as 2-pentadecanone, 8-pentadecanone, and the more complex 6,10,14-trimethyl-2-pentadecanone are well-documented in plants, insects, and food products. However, this information falls outside the specific scope of the requested article on this compound.

Similarly, without evidence of its existence in natural sources, there is no corresponding information on advanced extraction and isolation methodologies specifically developed for this compound. Methodologies for extracting other ketones from natural matrices are described in scientific literature, but they are not specifically applied to the target compound of this article.

Due to the lack of available data on the natural occurrence and isolation of this compound, it is not possible to provide the requested article content.

Biosynthetic Pathways and Enzymatic Transformations Relevant to 6 Pentadecanone

Proposed Biosynthetic Routes in Biological Systems

The formation of aliphatic ketones is primarily seen as a deviation from or modification of the fatty acid synthase (FAS) pathway. Instead of producing fully reduced fatty acids for lipids, the pathway is intercepted to generate ketone products.

The biosynthesis of methylketones, such as 2-undecanone, 2-tridecanone, and 2-pentadecanone (B165419), in the glandular trichomes of wild tomato species (Solanum habrochaites) serves as the primary model for this process. oup.comnih.gov This pathway diverts intermediates directly from the plastidial fatty acid synthesis cycle. researchgate.net The process is generally understood to occur in two main enzymatic steps:

Hydrolysis of a β-ketoacyl-ACP Intermediate : The standard fatty acid synthesis pathway involves the sequential reduction of a β-keto group. In methylketone biosynthesis, a specific thioesterase intercepts a β-ketoacyl-Acyl Carrier Protein (ACP) intermediate before this reduction occurs. The enzyme hydrolyzes the thioester bond, releasing a free β-keto acid (also called a 3-keto acid). oup.comnih.gov

Decarboxylation of the β-keto Acid : The released β-keto acid is unstable and is rapidly acted upon by a decarboxylase, which removes the carboxyl group as carbon dioxide (CO2) to yield the final n-1 methylketone. oup.comnih.govlibretexts.org For example, the decarboxylation of 3-ketohexadecanoic acid would produce 2-pentadecanone.

This two-step conversion from fatty acid intermediates is a key route for producing long-chain ketones in biological systems. researchgate.net While this model explains the formation of 2-ketones, the synthesis of ketones with the carbonyl group at other positions, like 6-pentadecanone, would likely involve a different starting substrate or subsequent modifications. Another proposed mechanism, observed in the biosynthesis of long-chain alkenes in bacteria like Micrococcus luteus, involves a decarboxylative Claisen condensation reaction between two fatty acyl thioesters, which forms an aliphatic diketone that can be further processed. asm.org

Post-synthetic modification is a concept where a core molecular structure is altered after its initial synthesis to create functional diversity. This is well-established in the biosynthesis of complex natural products like polyketides, where initial scaffolds can undergo enzymatic modifications such as oxidation, reduction, or glycosylation. escholarship.org

In the context of simple aliphatic ketones like this compound, specific post-synthetic modifications are not well-documented in scientific literature. However, it is conceivable that a precursor ketone, such as 2-pentadecanone, could be enzymatically altered. Such hypothetical modifications could include:

Isomerization : An enzyme could catalyze the migration of the carbonyl group along the aliphatic chain.

Oxidation/Reduction : Hydroxyl groups could be introduced by hydroxylases or double bonds by desaturases, followed by further enzymatic steps.

These possibilities remain speculative without direct research evidence. The primary known modifications related to ketones in metabolism involve ketone bodies acting as donors for post-translational modifications on proteins, rather than modifications of the ketone molecule itself.

Fatty Acid Pathway Derivations

Enzymatic Mechanisms and Catalytic Specificity in Ketone Formation

The enzymatic machinery for ketone biosynthesis highlights specialized enzymes that have evolved from more common protein families.

In the wild tomato model, two key enzymes are required for methylketone synthesis:

Solanum habrochaites Methylketone Synthase 2 (ShMKS2) : This enzyme functions as a specialized thioesterase. It specifically hydrolyzes long-chain β-ketoacyl-ACPs (C12-C16) to release the corresponding β-keto acids. oup.comnih.gov

Solanum habrochaites Methylketone Synthase 1 (ShMKS1) : ShMKS1 is an atypical member of the α/β-hydrolase superfamily. oup.com Unlike typical hydrolases, it catalyzes the efficient decarboxylation of the β-keto acids produced by ShMKS2. oup.comnih.gov The decarboxylation reaction is thermodynamically favorable due to the release of gaseous CO2. libretexts.org

In bacteria, other enzymes have been identified that can catalyze similar reactions. For instance, a protein designated FadM in Escherichia coli, previously associated with oleic acid degradation, was found to be a highly effective catalyst for methylketone production when expressed in engineered strains designed to accumulate β-ketoacyl-CoAs. asm.org The fundamental catalytic step in all these pathways is the decarboxylation of a β-keto acid, a reaction that is central to many metabolic processes. nih.gov

The table below summarizes the key enzymes involved in the characterized methylketone biosynthetic pathway.

| Enzyme | Organism/Source | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Methylketone Synthase 2 (ShMKS2) | Solanum habrochaites (Wild Tomato) | Thioesterase | β-Ketoacyl-ACP | β-Keto acid | oup.comnih.gov |

| Methylketone Synthase 1 (ShMKS1) | Solanum habrochaites (Wild Tomato) | Decarboxylase | β-Keto acid | Methylketone + CO₂ | oup.comnih.gov |

| FadM | Escherichia coli | Thioesterase (implicated in ketone synthesis) | β-Ketoacyl-CoA | β-Keto acid | asm.org |

| Acetoacetate Decarboxylase (AAD/ADC) | Bacteria, Mammals | Decarboxylase | Acetoacetate (a β-keto acid) | Acetone (B3395972) + CO₂ | wikipedia.orgnih.gov |

Genetic and Molecular Regulation of Relevant Biosynthetic Processes

The production of aliphatic ketones is tightly regulated at the genetic level, often linked to specific developmental stages or environmental cues.

In wild tomato, the expression of both ShMKS1 and ShMKS2 is highly localized to the gland cells of type VI trichomes, the microscopic hairs on the plant surface where the methylketones are synthesized and stored. nih.gov Gene expression levels of both enzymes are positively correlated with the quantity of methylketones produced, indicating that transcriptional control is a primary mode of regulation. oup.com Furthermore, expression of some MKS homologs can be induced by signaling molecules associated with plant defense, such as methyl jasmonate, suggesting the pathway is part of an inducible defense system against pests. researchgate.net

Genetic studies have revealed that high-level production of these defensive metabolites is a complex, multigenic trait. frontiersin.org Beyond the core biosynthetic genes (MKS1 and MKS2), other loci are required, which likely encode enzymes that ensure a sufficient supply of fatty acid precursors for the pathway. oup.com This indicates that regulation involves coordinating the flux of metabolites from primary metabolism into this specialized secondary metabolic pathway.

The table below outlines the key regulatory factors known to influence methylketone biosynthesis.

| Regulatory Factor | Level of Regulation | Effect | Organism/System | Reference |

|---|---|---|---|---|

| ShMKS1 & ShMKS2 Gene Expression | Transcriptional | Tissue-specific expression (trichomes) determines site of synthesis. | Solanum habrochaites | oup.comnih.gov |

| Methyl Jasmonate | Signaling Molecule | Induces expression of MKS homologs, linking synthesis to plant defense responses. | Solanum melongena (Eggplant) | researchgate.net |

| Substrate Availability | Metabolic Flux | Requires coordination with fatty acid biosynthesis to provide sufficient β-ketoacyl-ACP precursors. | Plants, Engineered Bacteria | oup.comasm.org |

| Multigenic Control | Genetic | High-level production is a quantitative trait controlled by several genes, not just the terminal synthases. | Solanum habrochaites | frontiersin.org |

Chemical Synthesis and Derivatization Strategies for 6 Pentadecanone

Total Synthesis Approaches to 6-Pentadecanone and its Analogues

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides a rigorous test for new synthetic methodologies and strategies. wikipedia.orgamazon.co.uk

Stereoselective and Asymmetric Synthesis of Chiral Pentadecanones (e.g., 6,12-dimethylpentadecan-2-one)

Many biologically active molecules exist as single stereoisomers. The synthesis of specific stereoisomers, known as stereoselective or asymmetric synthesis, is a critical area of organic chemistry. rsc.org For example, the female-produced sex pheromone of the banded cucumber beetle, (6R,12R)-6,12-dimethylpentadecan-2-one, requires precise control over the stereochemistry at two chiral centers. acs.orgresearchgate.net

A reported total synthesis of (6R,12R)-6,12-dimethylpentadecan-2-one utilizes a chiron approach, starting from a readily available chiral building block, (R)-4-methyl-δ-valerolactone. researchgate.net This strategy highlights the importance of starting with a molecule that already possesses the desired stereochemistry at one or more centers to control the stereochemical outcome of the final product. Field trapping experiments have demonstrated that the (R,R)-stereoisomer exhibits the highest biological activity, underscoring the necessity of stereoselective synthesis for producing effective pheromones for pest management. uwindsor.ca

Chemoenzymatic and Biocatalytic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). unacademy.comunimi.it Biocatalysis, the use of natural or modified enzymes to perform chemical transformations, is a key tool in green chemistry, often allowing for reactions to be carried out under mild conditions with high specificity. unacademy.combibliotekanauki.pl

Enzymes, particularly dehydrogenases and reductases, are capable of catalyzing the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. bibliotekanauki.plgeorgiasouthern.edu This approach is valuable for producing optically pure building blocks for the synthesis of fine chemicals and pharmaceuticals. bibliotekanauki.pl While direct enzymatic synthesis of a long-chain aliphatic ketone like this compound is less commonly described, biocatalytic methods are extensively used for creating chiral intermediates that can then be elaborated into more complex targets. researchgate.net For instance, α-oxoamine synthases can catalyze the stereospecific formation of α-amino ketones from α-amino acids in a single step, a transformation that would otherwise require multiple protecting group manipulations in a classical chemical synthesis. nih.gov

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical method. researchgate.net For ketones like this compound, derivatization is often employed to improve their performance in chromatographic analyses such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). researchgate.netjfda-online.com

Reagents and Reaction Conditions for Chromatographic Analysis (e.g., GC-MS, HPLC)

The choice of derivatizing reagent depends on the functional group to be modified and the analytical technique being used. gcms.cz

For HPLC Analysis: 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for the derivatization of aldehydes and ketones for HPLC analysis. yorku.caperlan.com.pl It reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV-Vis or diode-array detectors (DAD). nih.govresearchgate.net The reaction is typically carried out in an acidic solution of acetonitrile (B52724) and water. yorku.ca Other hydrazine (B178648) derivatives, such as dansyl hydrazine, are also used to create fluorescent derivatives for enhanced detection sensitivity. thermofisher.com

For GC-MS Analysis: For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte. researchgate.net

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with ketones to form oxime derivatives. sigmaaldrich.comnih.gov The resulting PFBHA-oximes are highly volatile and can be easily resolved by GC. sigmaaldrich.com A significant advantage of PFBHA over DNPH is that the derivatives are more thermally stable and the reaction is generally cleaner. sigmaaldrich.com

Silylation Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with a silyl (B83357) group, increasing volatility. gcms.cz While primarily used for compounds with -OH, -NH, and -SH groups, they can be relevant in analyses where ketones are present alongside other functional groups.

Acylation Reagents: Perfluoroacid anhydrides react with alcohols, amines, and phenols to produce stable and highly volatile derivatives that are particularly sensitive to electron capture detectors (ECD). gcms.cz

Impact of Derivatization on Compound Volatility and Detectability

The primary goals of derivatization for chromatographic analysis are to improve volatility, reduce analyte adsorption, and enhance detector response. researchgate.netgcms.cz

Increased Volatility: By converting the polar carbonyl group of a ketone into a less polar and more stable derivative (e.g., an oxime or hydrazone), the compound's boiling point is effectively lowered, making it more suitable for GC analysis. researchgate.netlibretexts.org This modification allows compounds that would otherwise decompose or be retained on the GC column to be analyzed successfully. researchgate.net

Enhanced Detectability: Derivatization can significantly improve the sensitivity of detection. spectroscopyonline.com

UV/Fluorescence Detection (HPLC): The introduction of a chromophore (like the dinitrophenyl group from DNPH) or a fluorophore (like the dansyl group) allows for highly sensitive detection using UV or fluorescence detectors. nih.govthermofisher.com

Electron Capture Detection (GC): Incorporating fluorine atoms into the derivative, as with PFBHA or perfluorinated acylating agents, makes the compound highly responsive to an electron capture detector (ECD), enabling trace-level analysis. jfda-online.comgcms.cz

Mass Spectrometry (MS): Derivatization can lead to more characteristic fragmentation patterns in MS, aiding in structural elucidation. jfda-online.comresearchgate.net For example, silyl derivatives often provide distinctive fragments that can confirm the presence of the silyl group and help identify the original molecule. libretexts.org

Below is a table summarizing common derivatization reagents for ketones.

| Reagent | Derivative Formed | Analytical Technique | Impact |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV/DAD | Introduces a strong chromophore for UV detection. yorku.caperlan.com.pl |

| Dansyl Hydrazine | Hydrazone | HPLC-Fluorescence | Creates a highly fluorescent derivative for sensitive detection. thermofisher.com |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-ECD/MS | Increases volatility and provides high sensitivity for ECD. sigmaaldrich.comnih.gov |

| Hydroxylamine | Oxime | LC/ESI-MS/MS | Introduces a nitrogen atom, which can improve ionization efficiency. ddtjournal.com |

Advanced Analytical Methodologies for 6 Pentadecanone Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for separating, identifying, and quantifying individual chemical compounds within a complex mixture. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 6-pentadecanone.

Optimization of Chromatographic Conditions and Column Selection

The successful separation of this compound from other components in a sample via gas chromatography is critically dependent on the optimization of chromatographic conditions and the selection of an appropriate capillary column. fishersci.casigmaaldrich.com

Column Selection:

The choice of the stationary phase is the most critical step in column selection. fishersci.ca For a ketone like this compound, which is a polar compound, a polar stationary phase is generally recommended. sigmaaldrich.comfujifilm.com Polyethylene glycol (PEG) phases, such as those found in Carbowax-type columns, are effective for separating polar analytes like ketones due to dipole-dipole interactions and hydrogen bonding capabilities. fujifilm.comlibretexts.org Alternatively, slightly polar phases like those with a percentage of phenyl and/or cyanopropyl functional groups can also provide good separation. libretexts.org

The physical dimensions of the column, including internal diameter (I.D.), film thickness, and length, also play a significant role. fishersci.catrajanscimed.com

Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18-0.25 mm) provides higher efficiency, resulting in narrower and better-resolved peaks. fishersci.casigmaaldrich.com For most standard analyses, a 0.25 mm I.D. column offers a good balance between efficiency and sample capacity. fishersci.casigmaaldrich.com

Film Thickness: Thicker films (e.g., 0.25 µm or more) increase analyte retention, which can be beneficial for volatile compounds. sigmaaldrich.com The phase ratio (β), which relates the column radius to twice the film thickness, is a useful parameter for selecting columns for specific applications. trajanscimed.com

Length: Longer columns (e.g., 30 m) provide higher resolution, but at the cost of longer analysis times. trajanscimed.com For many applications, a 15-30 m column is sufficient. trajanscimed.com

Optimization of Chromatographic Conditions:

Optimizing the operational parameters of the gas chromatograph is essential for achieving good separation and peak shape.

Temperature Programming: A temperature program is often employed to ensure the efficient elution of a wide range of compounds. libretexts.org The initial oven temperature is set low enough to resolve early-eluting compounds, and then the temperature is ramped up to elute less volatile compounds like this compound in a reasonable time. libretexts.org For example, a program might start at 50-70°C and increase to 300-310°C. phcogres.comnih.gov

Carrier Gas Flow Rate: Helium is a commonly used carrier gas. phcogres.comglobalresearchonline.net The flow rate is optimized to achieve the best separation efficiency, typically around 1 mL/min for a 0.25 mm I.D. column. lcms.cz

Injector Temperature: The injector temperature must be high enough to ensure the rapid and complete vaporization of the sample without causing thermal degradation. A typical injector temperature is around 250-280°C. globalresearchonline.netnih.gov

A summary of typical GC conditions for the analysis of ketones can be found in the table below.

| Parameter | Typical Value | Rationale |

| Column | ||

| Stationary Phase | Polyethylene Glycol (e.g., Carbowax) or 5% Phenyl-Polysiloxane | "Like dissolves like" principle; polar column for a polar analyte. fishersci.cafujifilm.com |

| Internal Diameter | 0.25 mm | Good balance of efficiency and sample capacity. fishersci.casigmaaldrich.com |

| Film Thickness | 0.25 µm | Provides adequate retention for semi-volatile compounds. sigmaaldrich.com |

| Length | 30 m | Offers good resolving power for complex mixtures. trajanscimed.com |

| Temperatures | ||

| Injector | 250 - 280 °C | Ensures rapid sample vaporization without degradation. globalresearchonline.netnih.gov |

| Oven Program | Initial: 50-70°C, Ramp: 10-15°C/min, Final: 280-300°C | Separates compounds with a wide range of boiling points. libretexts.orgphcogres.comnih.gov |

| Carrier Gas | ||

| Gas | Helium | Inert and provides good efficiency. phcogres.comglobalresearchonline.net |

| Flow Rate | ~1 mL/min | Optimal for balancing resolution and analysis time. lcms.cz |

Mass Spectrometric Fragmentation Patterns for Structural Confirmation

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their characteristic fragmentation patterns provide a "fingerprint" that allows for the structural confirmation of this compound. libretexts.org

For aliphatic ketones like this compound, two primary fragmentation pathways are significant:

Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org This is a dominant fragmentation pathway for ketones and results in the formation of a stable acylium ion. For this compound (C₁₅H₃₀O), alpha-cleavage can occur on either side of the carbonyl group.

Cleavage between C5 and C6 would yield a C₅H₁₁⁺ fragment (m/z 71) and a C₁₀H₁₉O⁺ acylium ion (m/z 155).

Cleavage between C6 and C7 would result in a C₄H₉CO⁺ acylium ion (m/z 85) and a C₉H₁₉⁺ fragment (m/z 127).

McLafferty Rearrangement: This rearrangement is characteristic of ketones that have a hydrogen atom on the gamma (γ) carbon. openstax.org It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the alpha (α) and beta (β) carbons. This results in the formation of a neutral alkene and a charged enol radical cation. For this compound, the McLafferty rearrangement would produce a fragment at m/z 114.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. openpubglobal.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

Proton (¹H) NMR Spectroscopy Applications

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their relationships to neighboring protons.

For this compound, the ¹H NMR spectrum would exhibit several key signals:

Methyl Protons (-CH₃): The terminal methyl groups at C1 and C15 would appear as triplets in the upfield region of the spectrum, typically around 0.8-1.0 ppm. openstax.org

Methylene (B1212753) Protons (-CH₂-): The numerous methylene groups in the alkyl chains would produce a complex, overlapping multiplet in the region of 1.2-1.6 ppm. openstax.org

Alpha-Methylene Protons (-CH₂-C=O): The protons on the carbons adjacent to the carbonyl group (C5 and C7) are deshielded and would appear further downfield as triplets, typically in the range of 2.2-2.5 ppm. libretexts.orglibretexts.org

The integration of these signals would correspond to the number of protons in each chemical environment, and the splitting patterns (e.g., triplets) would indicate the number of adjacent protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C1-H₃ and C15-H₃ | ~0.9 | Triplet |

| -(CH₂)ₙ- (bulk chain) | ~1.2-1.6 | Multiplet |

| C5-H₂ and C7-H₂ (α to C=O) | ~2.4 | Triplet |

Carbon (¹³C) NMR Spectroscopy Applications

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

In the ¹³C NMR spectrum of this compound, distinct signals would be observed for:

Carbonyl Carbon (>C=O): The most downfield signal, and characteristically for a ketone, would be the carbonyl carbon (C6), appearing in the region of 200-220 ppm. mnstate.edu

Alpha-Carbons (-CH₂-C=O): The carbons adjacent to the carbonyl group (C5 and C7) would appear downfield compared to other methylene carbons, typically in the range of 30-50 ppm.

Alkyl Chain Carbons (-CH₂-): The carbons of the long alkyl chains would appear in the upfield region, generally between 20-40 ppm.

Terminal Methyl Carbons (-CH₃): The terminal methyl carbons (C1 and C15) would be the most upfield signals, typically around 14 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For a complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with numerous similar methylene groups, two-dimensional (2D) NMR techniques are employed. openpubglobal.comresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds). mnstate.eduwikipedia.org This technique would show correlations between the alpha-methylene protons and their adjacent methylene protons, and so on, allowing for the tracing of the connectivity along the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbons. wikipedia.orgcolumbia.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, correlating its proton and carbon chemical shifts. This is crucial for definitively assigning the signals of the many methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). openpubglobal.comcolumbia.edu For this compound, HMBC would show correlations from the alpha-methylene protons (at C5 and C7) to the carbonyl carbon (C6), confirming the position of the carbonyl group within the long alkyl chain.

The combined application of these 1D and 2D NMR techniques allows for the complete and confident structural elucidation of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used to elucidate the structural features of molecules like this compound. While IR spectroscopy is paramount for identifying functional groups, UV-Vis spectroscopy provides information about electronic transitions, particularly in systems with chromophores or conjugation.

Infrared (IR) Spectroscopy

IR spectroscopy is a definitive method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, a spectrum is generated that serves as a molecular fingerprint. For this compound, a long-chain aliphatic ketone, the most prominent feature in its IR spectrum is the carbonyl (C=O) group. libretexts.org

The analysis of this compound's IR spectrum focuses on several key regions:

Carbonyl (C=O) Stretching: Saturated, open-chain ketones like this compound exhibit a strong, sharp absorption band in the region of 1715 cm⁻¹. This peak is highly characteristic and a primary indicator of the ketone functional group. libretexts.org

C-H Stretching: The long pentyl and nonyl alkyl chains give rise to strong absorptions between 2850 and 2960 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups. libretexts.org

C-H Bending: Vibrations associated with the bending of C-H bonds can also be observed, typically in the 1470-1450 cm⁻¹ and 1380-1365 cm⁻¹ regions.

C-C Stretching: While present, the absorptions from C-C bond stretching in the fingerprint region (below 1500 cm⁻¹) are generally weak and part of a complex pattern, making them less useful for simple diagnostic purposes. libretexts.org

The NIST Chemistry WebBook confirms the availability of IR spectrum data for this compound, which aligns with these expected absorption patterns. nist.gov Techniques for sample analysis can include placing the neat compound as a melt between salt plates (CAPILLARY CELL: MELT) or using Attenuated Total Reflectance (ATR), which is suitable for liquids and solids. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~1715 | Strong, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C-H (Alkyl) | Bend | 1470 - 1450 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which causes the promotion of electrons from lower to higher energy orbitals. mt.com This technique is most effective for molecules containing chromophores, which are parts of a molecule that absorb light. upi.edu The carbonyl group in this compound acts as a chromophore.

For saturated ketones like this compound, the primary electronic transition observed is a weak n→π* (n-to-pi-star) transition, which involves exciting a non-bonding electron (from an oxygen lone pair) into an anti-bonding π* orbital of the carbonyl group. This transition typically occurs in the UV region, around 270-300 nm. Because this compound lacks any additional double bonds in conjugation with the carbonyl group, it does not exhibit strong absorptions in the near-UV or visible regions of the spectrum. The primary utility of UV-Vis spectroscopy for this compound lies in quantitative analysis, where the absorbance at a specific wavelength can be correlated to its concentration in a solution according to the Beer-Lambert Law. upi.eduunchainedlabs.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. lstmed.ac.uk The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. nih.gov

Separation and Quantification Principles For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Qualitative analysis is performed by comparing the retention time of a peak in the sample chromatogram to that of a pure this compound standard run under identical conditions. jasco-global.com For complex samples, spiking the sample with the standard can confirm peak identity. jasco-global.com

Quantitative analysis relies on the principle that the peak area is directly proportional to the concentration of the analyte. jasco-global.com A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample is then determined by interpolating its peak area onto this curve. Both external and internal standard methods can be employed to ensure accuracy and correct for variations in injection volume. jasco-global.com

Methodological Considerations A typical HPLC system for analyzing this compound would include a quaternary pump, an autosampler, a column oven to maintain a consistent temperature, and a detector. nih.gov A UV-Vis or Diode-Array Detector (DAD) is often used. While the n→π* transition of the ketone is weak, it is often sufficient for detection at the low wavelengths available on modern detectors (e.g., 210-220 nm). A DAD offers the advantage of acquiring a full UV spectrum for each peak, which helps in assessing peak purity and confirming identity. nih.gov The development of a robust HPLC method requires validation, which involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.neteurachem.org

Table 2: Typical HPLC Parameters for Ketone Analysis

| Parameter | Description | Typical Setting / Type |

|---|---|---|

| Mode | Separation principle based on polarity. | Reversed-Phase |

| Column | The stationary phase where separation occurs. | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | Solvent system that carries the sample through the column. | Gradient of Acetonitrile and Water nih.govnih.gov |

| Detector | Device used to detect the compound as it elutes. | UV-Vis or Diode-Array Detector (DAD) |

| Quantification | Method for determining the amount of the compound. | External or Internal Standard using a calibration curve jasco-global.com |

Emerging Analytical Techniques and Hyphenated Methods (e.g., GC-FID, GC-QMS-IMS)

To meet the demand for higher sensitivity, specificity, and throughput, analytical chemistry has moved towards hyphenated techniques, which couple a separation method with a powerful detection technology. saspublishers.com For a semi-volatile compound like this compound, gas chromatography-based methods are particularly powerful.

Gas Chromatography-Flame Ionization Detection (GC-FID) GC-FID is a robust and widely used technique for the quantitative analysis of volatile organic compounds. In this method, the sample is vaporized and separated based on its boiling point and polarity on a capillary column. As components elute from the column, they are burned in a hydrogen-air flame, which produces ions and generates a current proportional to the amount of carbon atoms entering the flame. This makes FID a highly sensitive and universally responsive detector for hydrocarbons.

The quantification of this compound using GC-FID is typically performed using an internal standard method to achieve high precision and accuracy. jppres.com Studies on related long-chain ketones in natural products have successfully used GC-FID for their profiling and quantification. researchgate.netnrfhh.com

Gas Chromatography-Quadrupole Mass Spectrometry-Ion Mobility Spectrometry (GC-QMS-IMS) GC-IMS is an emerging hyphenated technique that offers exceptional sensitivity and resolving power, making it ideal for the non-target screening of complex samples. nih.gov This method adds another dimension of separation to traditional GC-MS. After separation by the GC column, molecules are ionized and enter an ion mobility spectrometer, where they are separated based on their size, shape, and charge as they drift through a gas under the influence of an electric field. Finally, the mass-to-charge ratio is determined by a mass spectrometer.

This three-dimensional separation (GC retention time, ion mobility drift time, and mass-to-charge ratio) provides unparalleled resolving power. It can distinguish between isomers and resolve co-eluting compounds that would overlap in a standard GC-MS analysis. nih.gov This makes GC-QMS-IMS a powerful tool for detecting trace levels of this compound in highly complex matrices, such as in food authenticity studies or environmental analysis. nih.gov

Another advanced technique is comprehensive two-dimensional gas chromatography (GC×GC) coupled to a mass spectrometer (e.g., GC×GC-qMS). This method uses two different GC columns to achieve an orthogonal separation, dramatically increasing peak capacity and allowing for the detailed characterization of extremely complex volatile mixtures. researchgate.net

Table 3: Comparison of Advanced GC Techniques for this compound Analysis

| Technique | Principle | Primary Application | Key Advantage |

|---|---|---|---|

| GC-FID | Separation by GC, detection by flame ionization. | Robust Quantification | High precision, universal response for organics. jppres.com |

| GC-QMS-IMS | Separation by GC, IMS, and MS. | High-Resolution Screening & Identification | Three dimensions of separation for unparalleled resolving power and confident identification in complex samples. nih.gov |

Biological and Ecological Functions of 6 Pentadecanone in Interspecies Interactions

Role in Insect Chemical Communication Systems

Chemical signals are fundamental to insect survival, guiding them in locating mates, food, and suitable habitats. Ketones, including various isomers of pentadecanone, are frequently identified as components of these chemical messages.

Investigation as a Component of Insect Pheromone Blends

While 6-Pentadecanone itself is not prominently cited as a major pheromone component, related ketones are key subjects of investigation. A notable example involves the click beetle, Agriotes ferrugineipennis. In the analysis of headspace volatiles from female beetles, the compound 6,10,14-trimethyl-2-pentadecanone was identified alongside other compounds. researchgate.netnih.govsfu.ca However, the primary sex attractant pheromone was determined to be 7-methyloctyl 7-methyloctanoate. researchgate.netnih.gov Field experiments revealed that the addition of 6,10,14-trimethyl-2-pentadecanone to traps baited with the main pheromone component did not significantly alter the capture rates of male beetles, suggesting it may not be a key modulator of attraction in this species. researchgate.netresearchgate.net

Other research highlights the role of different pentadecanone isomers in insect communication. For instance, 6,12-dimethyl-2-pentadecanone is the female-produced sex pheromone of the banded cucumber beetle, Diabrotica balteata. tandfonline.comresearchgate.net Similarly, various methyl-branched 2-ketones have been identified as sex pheromones in lichen moths. rsc.org These findings underscore the importance of specific isomeric structures and methyl-branching patterns in defining the biological activity of pheromones.

Interactions with Odorant Binding Proteins (OBPs) and Chemosensory Mechanisms

For a volatile chemical to be detected, it must first interact with the insect's olfactory system. This process begins when odorant molecules are captured and transported by Odorant Binding Proteins (OBPs) within the sensillar lymph to the olfactory receptors. plos.orgplos.org

Studies on OBP binding affinity reveal the specificity of these interactions.

2-Pentadecanone (B165419) has been shown to be a strong binding ligand for several OBPs. In the locust Locusta migratoria, its OBP (LmigOBP1) exhibits a high binding affinity for 2-pentadecanone. frontiersin.orgnih.govnih.gov

In the brown planthopper, Nilaparvata lugens, 2-pentadecanone is a known rice volatile that is attractive to the insect, and it binds effectively to the planthopper's OBPs. plos.org

The OBP2 of the predatory green lacewing, Chrysopa pallens, also binds strongly to 2-pentadecanone, with a measured inhibition constant (Ki) of 1.19 μM. nih.gov

Conversely, binding assays with an OBP from the parasitic wasp Meteorus pulchricornis (MpulOBP6) showed a very low affinity for 2-pentadecanone. doi.org

These selective binding affinities demonstrate how different insects are tuned to detect specific chemical cues in their environment, allowing them to distinguish between host plants, prey, and mates. The interaction between a ketone like 2-pentadecanone and an OBP is a critical first step in the chemosensory pathway that leads to a behavioral response.

| Insect Species | OBP | Compound | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Chrysopa pallens (Green Lacewing) | CpalOBP2 | 2-Pentadecanone | 1.19 μM | nih.gov |

| Locusta migratoria (Locust) | LmigOBP1 | 2-Pentadecanone | High Affinity | frontiersin.orgnih.gov |

| Nilaparvata lugens (Brown Planthopper) | NlugOBPs | 2-Pentadecanone | High Affinity | plos.org |

| Meteorus pulchricornis (Parasitic Wasp) | MpulOBP6 | 2-Pentadecanone | >20 μM (Low Affinity) | doi.org |

Electrophysiological and Behavioral Responses in Insect Olfaction Studies

The binding of a chemical to an OBP and subsequent activation of an olfactory receptor neuron generates an electrical signal that can be measured using techniques like electroantennography (EAG). In the study of Agriotes ferrugineipennis, gas chromatography coupled with electroantennographic detection (GC-EAD) showed that male antennae did produce a response to 6,10,14-trimethyl-2-pentadecanone . researchgate.netnih.gov However, this response was significantly weaker than that elicited by the primary pheromone component, 7-methyloctyl 7-methyloctanoate, which correlates with the behavioral findings from field trapping. researchgate.netnih.govsfu.ca

In other insects, ketones are known to be potent olfactory stimuli. For example, trifluoromethyl ketones, which are structural analogs of natural pheromones, can disrupt the normal flight orientation of male moths towards a pheromone source, indicating their strong interaction with the olfactory system. oup.comnih.goveje.cz While not this compound itself, this highlights the general capability of ketones to significantly influence insect behavior through olfaction.

Function as a Microbial Volatile Organic Compound (mVOC) in Plant-Microbe and Biocontrol Contexts

Microorganisms in the soil and rhizosphere release a wide array of microbial volatile organic compounds (mVOCs) that play a vital role in inter-kingdom communication. mdpi.comunavarra.es Pentadecanone and its derivatives are among the mVOCs that can significantly impact plant life.

Modulation of Plant Growth and Development by mVOCs Containing this compound

Volatiles emitted by certain soil bacteria can promote plant growth without any physical contact.

A Bacillus sp. isolated from the rhizosphere of Citrus aurantifolia was found to produce a blend of mVOCs including 6,10,14-trimethyl-2-pentadecanone . mdpi.comunavarra.esntu.edu.tw When exposed to these volatiles, seedlings of the model plant Arabidopsis thaliana showed significant growth promotion, including increased primary root length and a higher number of lateral roots. mdpi.comntu.edu.tw

The plant pathogenic bacterium Erwinia amylovora also emits a complex blend of mVOCs that includes 6,10,14-trimethyl-2-pentadecanone, which was observed to stimulate root production in Arabidopsis. nih.gov

Another bacterium, Bacillus sp. BCT9, produces 2-pentadecanone as part of its volatile profile, which was shown to modulate the growth of lettuce (Lactuca sativa) during germination and seedling stages. researchgate.net

The endophytic fungus Aspergillus flavus also produces 6,10,14-trimethyl-2-pentadecanone , and its VOCs were found to enhance the seedling growth of several plant species, including tomato and fenugreek. biotechrep.ir

| Microorganism | Compound | Affected Plant | Observed Effect | Reference |

|---|---|---|---|---|

| Bacillus sp. | 6,10,14-Trimethyl-2-pentadecanone | Arabidopsis thaliana | Increased primary root length and lateral root number | mdpi.comntu.edu.tw |

| Erwinia amylovora | 6,10,14-Trimethyl-2-pentadecanone | Arabidopsis thaliana | Stimulation of root production | nih.gov |

| Aspergillus flavus | 6,10,14-Trimethyl-2-pentadecanone | Trigonella foenum-graecum, Solanum lycopersicum, etc. | Enhanced seedling growth | biotechrep.ir |

| Bacillus sp. BCT9 | 2-Pentadecanone | Lactuca sativa | Modulation of growth at germination and seedling stages | researchgate.net |

Induction of Plant Defense Responses

Beyond promoting growth, mVOCs can also prime a plant's immune system, a phenomenon known as induced resistance. nih.govnih.gov This prepares the plant to defend itself more effectively against pathogens and herbivores. While the direct role of this compound in inducing systemic resistance is an emerging area of research, related findings are suggestive. Bacterial mVOCs are known to trigger plant defense against pathogens, often by activating the salicylic (B10762653) acid or jasmonic acid signaling pathways. tandfonline.com

Furthermore, some of these compounds exhibit direct antimicrobial properties. For instance, 6,10,14-trimethyl-2-pentadecanone , identified in the extracts of certain plants, has been noted for its antibacterial activity. hst-j.org This dual function—acting as a growth promoter and a potential defense compound—highlights the ecological versatility of this ketone. The ability of microorganisms to produce such compounds suggests a role in protecting their plant hosts from competing microbes, thus functioning within a biocontrol context.

Direct Antimicrobial Activity of mVOCs

Microorganisms, including bacteria and fungi, release a diverse array of microbial volatile organic compounds (mVOCs) into their environment. unavarra.es These low molecular weight, lipophilic compounds can travel long distances and play a crucial role in interspecies communication and competition. unavarra.es One of the key ecological functions of mVOCs is their ability to exert direct antimicrobial effects, inhibiting the growth and development of competing organisms. unavarra.esnih.gov

Research has identified 6,10,14-trimethyl-2-pentadecanone as one such mVOC. It is produced by various bacteria, including species from the genus Bacillus and the rumen bacterium Paracoccus pantotrophus. unavarra.esfrontiersin.org Studies have shown that volatile compounds from Bacillus cereus, including 6,10,14-trimethyl-2-pentadecanone, exhibited significant inhibition of the plant pathogenic fungus Sclerotinia sclerotiorum. nih.gov This direct antimicrobial action highlights the compound's role in the competitive interactions within microbial communities. Furthermore, some bacterial VOCs, including 6,10,14-trimethyl-2-pentadecanone, have been observed to stimulate biomass production in plants like Arabidopsis thaliana, suggesting a complex role in plant-microbe interactions. unavarra.esfrontiersin.org

Research into Other Biological Activities

Beyond its function as an mVOC, this compound has been investigated for a range of other potential biological activities, primarily as a component of essential oils and extracts from various plant species.

In Vitro Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of plant extracts containing 6,10,14-trimethyl-2-pentadecanone. Volatile organic compounds (VOCs) obtained from Sida rhombifolia L., which include 6,10,14-trimethyl-2-pentadecanone as a major component (6.30%), demonstrated moderate, dose-dependent antioxidant properties. nih.govnih.gov These properties were evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging assay, the 2,2-azinobis-(3-ethylbenzothiazolin-6-sulfonic acid) diammonium salt (ABTS) assay, and the ferric reducing/antioxidant power (FRAP) method. nih.govnih.gov

Similarly, an essential oil from Sambucus nigra L. (Elderflower), containing 2-Pentadecanone, 6,10,14-trimethyl-, showed significant antioxidant activity in a DPPH assay. bohrium.com Extracts from Holigarna caustica and hydroalcoholic extracts of Prunus persica, which also contain this compound, have likewise been reported to possess antioxidant capabilities. mdpi.combiomedpharmajournal.org

Table 1: Summary of In Vitro Antioxidant Activity Studies

| Plant Source | Assay(s) Used | Findings | Citation(s) |

| Sida rhombifolia L. | DPPH, ABTS, FRAP | VOCs showed moderate, dose-dependent antioxidant activity. | nih.gov, nih.gov |

| Sambucus nigra L. | DPPH | Essential oil exhibited significant radical scavenging activity (IC50: 2.52 mg/mL). | bohrium.com |

| Holigarna caustica | DPPH, H₂O₂, Ferric Reducing Power | Methanol extract showed strong antioxidant activities. | mdpi.com |

Antimicrobial Research Against Pathogens

The antimicrobial properties of 6,10,14-trimethyl-2-pentadecanone have been documented against a range of pathogenic microbes, often as a constituent of plant essential oils. For instance, essential oil from Graptophyllum pictum containing this ketone showed activity against Staphylococcus aureus and Escherichia coli. buu.ac.th Oil from Ocimum obovatum was also active against both Gram-positive (S. aureus) and Gram-negative bacteria (E. coli, Klebsiella spp, Pseudomonas spp, Proteus spp). researchgate.net

Research on essential oil from Eryngium billardieri demonstrated a broad spectrum of antibacterial capacity against 24 different Gram-negative and Gram-positive bacteria. frontiersin.orgnih.gov In some studies, however, the compound itself or the oils containing it showed no inhibitory effect against specific strains, such as the fungus Fusarium oxysporum in one investigation. cabidigitallibrary.org

Table 2: Antimicrobial Activity of Extracts/Oils Containing this compound

| Source | Pathogen(s) Tested | Result | Citation(s) |

| Graptophyllum pictum | Staphylococcus aureus, Escherichia coli | Active against both. | buu.ac.th |

| Ocimum obovatum | E. coli, S. aureus, Klebsiella spp, Pseudomonas spp, Proteus spp | Active against all tested bacteria. | researchgate.net |

| Eryngium billardieri | 24 Gram-positive & Gram-negative bacteria | Broad-spectrum activity observed. | frontiersin.org, nih.gov |

| Solenostemma argel | Staphylococcus aureus | Extract showed activity against S. aureus. | |

| Senecio vulgaris | Pseudomonas aeruginosa, Streptococcus pyogenes | Essential oil was most effective against P. aeruginosa. | nih.gov |

| Cleome spinosa | Fusarium oxysporum | No antimicrobial activity observed for this compound. | cabidigitallibrary.org |

Exploratory Research in Anticancer and Cytotoxicity Models (e.g., Hexahydrofarnesyl acetone)

Exploratory research has investigated the cytotoxic and potential anticancer effects of Hexahydrofarnesyl acetone (B3395972) (6,10,14-trimethyl-2-pentadecanone). Essential oils from Zingiber striolatum, where this compound is a predominant component in the leaves (24.7%) and stems (7.4%), exhibited significant cytotoxicity against several human cancer cell lines. acgpubs.orgresearchgate.net These included K562 (leukemic), PC-3 (prostatic carcinoma), and A549 (lung cancer) cell lines. acgpubs.orgresearchgate.net

Similarly, the essential oil of Graptophyllum pictum, containing Hexahydrofarnesyl acetone, showed significant cytotoxicity against KB (oral epidermoid carcinoma) and NCI-H187 (small cell lung carcinoma) cell lines. buu.ac.th The reported IC50 values—the concentration required to inhibit the growth of 50% of cells—indicate potent cytotoxic activity. buu.ac.thmedchemexpress.comclinisciences.com

Table 3: Cytotoxicity of Extracts/Oils Containing this compound Against Cancer Cell Lines

| Source | Cell Line(s) | IC50 Value (µg/mL) | Citation(s) |

| Zingiber striolatum (Leaves) | K562 (Leukemic) | 12.94 | acgpubs.org, researchgate.net |

| A549 (Lung) | 45.73 | acgpubs.org, researchgate.net | |

| PC-3 (Prostate) | 69.06 | acgpubs.org, researchgate.net | |

| Graptophyllum pictum | KB (Oral Carcinoma) | 27.04 | medchemexpress.com, clinisciences.com, buu.ac.th |

| NCI-H187 (Lung Carcinoma) | 25.27 | medchemexpress.com, clinisciences.com, buu.ac.th |

Neuroprotective Research

Preliminary research suggests that 6,10,14-trimethyl-2-pentadecanone may possess neuroprotective properties. Cognitive decline in some neurodegenerative disorders is linked to the breakdown of the neurotransmitter acetylcholine (B1216132) by enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). connectjournals.com

A study on constituents from the red algae Gelidiella acerosa used computational methods to explore the neuroprotective potential of 6,10,14-trimethyl-2-pentadecanone. connectjournals.com Through molecular docking and dynamics simulations, the study predicted that this compound could serve as a potential inhibitor of AChE. connectjournals.com The simulations showed that it could bind to the AChE target, suggesting a mechanism for potential neuroprotective effects that warrants further investigation for its possible use in addressing neurodegenerative diseases like Alzheimer's. connectjournals.com Other studies have also identified the compound in plant extracts being evaluated for neuroprotective activities, such as those from Thelesperma megapotamicum and Adiantum lunulatum. mdpi.comnih.gov

Structure Activity Relationship Studies of 6 Pentadecanone and Its Analogues

Elucidating the Molecular Basis of Biological Interactions

The biological activity of 6-pentadecanone and its analogues is intrinsically linked to their molecular structure. The presence of the ketone functional group and the long aliphatic chain are primary determinants of their interactions with biological systems. Analogues such as 6,10,14-trimethyl-2-pentadecanone have been identified in various plant extracts and essential oils and are associated with a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects. mdpi.comrsc.orgacs.org

The lipophilic nature of the long pentadecyl chain facilitates passage through cell membranes, a crucial step for interacting with intracellular targets. The ketone's carbonyl group (C=O) is a key feature, capable of forming hydrogen bonds with receptor sites on biological macromolecules like proteins and enzymes. acs.org This interaction is often a critical step in initiating a biological response. For instance, the interaction between ketones and the amino acid residues of an enzyme's active site can lead to inhibition of the enzyme.

Variations in the structure, such as the position of the ketone group along the carbon chain or the addition of substituents like methyl groups, can significantly alter biological activity. The analogue 6,10,14-trimethyl-2-pentadecanone, for example, has been noted for its potential anti-inflammatory, cardioprotective, and antioxidant properties. ucc.ie These activities are attributed to its specific molecular structure which dictates how it fits into and interacts with biological targets.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as interactions with biological systems, which are themselves chiral, are often highly stereospecific. wou.edu For chiral ketones, where the carbon atom adjacent to the carbonyl group or within the alkyl chain creates stereocenters, the different enantiomers or diastereomers of a compound can exhibit markedly different biological effects. nih.govplos.org One enantiomer might be highly active, while the other could be inactive or even elicit an opposing effect. plos.org

This principle is well-documented for many insect pheromones, where specific stereoisomers are required for biological recognition and response. acs.orgplos.org However, based on currently available scientific literature, specific studies detailing the synthesis and comparative biological evaluation of the individual enantiomers of this compound have not been extensively reported. Therefore, while it is a fundamental principle that the stereochemistry of this compound would likely influence its biological activity, there is a lack of specific experimental data to detail these differences.

Ligand Binding Studies with Recombinant Proteins (e.g., Odorant Binding Proteins)

Odorant binding proteins (OBPs) are crucial for the sense of smell in insects, acting as carriers for volatile compounds through the aqueous sensillum lymph to the olfactory receptors. mdpi.commdpi.com Ligand binding studies using recombinant OBPs are a common method to investigate the interaction between odorants and the olfactory system. Several studies have examined the binding of long-chain ketones, which are structurally related to this compound, to various insect OBPs.

These studies typically employ fluorescence competitive binding assays. In this method, a fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), binds to the OBP, and its fluorescence is measured. When a competing ligand (like a ketone) is introduced, it displaces the probe, causing a decrease in fluorescence. This allows for the calculation of the binding affinity (often expressed as the dissociation constant, Ki) of the test ligand.

For example, studies on the brown planthopper, Nilaparvata lugens, have shown that its OBP (NlugOBP3) can bind to 2-pentadecanone (B165419), a volatile from its host plant, rice. mdpi.com Similarly, the odorant binding protein LmigOBP1 from the migratory locust, Locusta migratoria, demonstrated specific binding affinities to 2-pentadecanone. nih.gov These interactions highlight the role of the ketone's structural features—the carbonyl group and the length of the alkyl chain—in binding to the hydrophobic cavity of the OBP. scielo.br

Table 1: Binding Affinities of Ketone Analogues to Insect Odorant Binding Proteins

| OBP Source | Ligand | Binding Affinity (Ki, μM) |

|---|---|---|

| Nilaparvata lugens (NlugOBP3) | 2-Pentadecanone | >20 (Moderate Binding) |

| Locusta migratoria (LmigOBP1) | 2-Pentadecanone | Specific binding noted |

Data compiled from published research findings. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for studying structure-activity relationships at the molecular level. encyclopedia.pub These methods allow for the simulation and prediction of how a ligand like this compound might interact with a biological target. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are commonly employed. wou.eduencyclopedia.pub

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in silico studies have been used to investigate the interaction of the this compound analogue, 6,10,14-trimethyl-2-pentadecanone, with various enzymes. Docking studies against xanthine (B1682287) oxidoreductase, an enzyme implicated in oxidative stress, have been performed to predict the binding mode and estimate the binding energy (docking score). ucc.ie These models can reveal key interactions, such as hydrogen bonds between the ketone's oxygen and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the alkyl chain. ucc.ie

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed picture of the interaction stability. These computational approaches are valuable for rationalizing experimental findings and for guiding the design of new analogues with potentially enhanced biological activity.

Table 2: Example of In Silico Docking Score for a this compound Analogue

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Interactions |

|---|

This table is illustrative of the data generated from computational studies. ucc.ie

Emerging Research Directions and Future Perspectives on 6 Pentadecanone

Advancements in Biosynthetic Engineering and Bioproduction

The pursuit of sustainable and efficient methods for producing valuable chemicals has led researchers to explore the biosynthetic potential of microorganisms. While direct biosynthetic engineering pathways for 6-pentadecanone are still in early stages of research, broader advancements in the microbial production of related compounds like methyl ketones offer a promising blueprint.

Recent progress in metabolic engineering and synthetic biology has enabled the creation of microbial cell factories for the production of various bioactive compounds. nih.gov Strategies often involve the overexpression of genes in the desired biosynthetic pathway and the inhibition of competing metabolic routes. nih.gov For instance, engineered Pseudomonas chlororaphis has been used to produce gentisate, and Saccharomyces cerevisiae has been engineered for (+)-borneol production. nih.gov These successes highlight the potential for developing microbial hosts to produce specific ketones like this compound. The isolation of a methyl ketone (pentadecanone-2) from microbial cultures suggests that natural pathways for such compounds exist and could be harnessed. researchgate.net

Future research will likely focus on identifying and characterizing the specific enzymes and genetic pathways responsible for this compound synthesis in organisms where it is naturally found. This knowledge will be crucial for designing and optimizing microbial strains for efficient and scalable bioproduction. The use of 'omics' technologies and machine learning is expected to accelerate the optimization of these biosynthetic pathways. nih.gov

Development of Novel Analytical Probes and Detection Systems

The ability to detect and quantify this compound in various matrices is essential for both research and potential industrial applications. Current detection often relies on established techniques like gas chromatography-mass spectrometry (GC-MS), which has been used to identify this compound in a variety of samples, including plant extracts and environmental samples. ijpsr.comnih.govejtas.com For instance, GC-MS has been instrumental in identifying this compound as a volatile organic compound (VOC) emitted from sources like heated cooking oils and in the analysis of semi-volatile organic compounds in the atmosphere. tandfonline.com

The development of novel analytical probes and detection systems is a key area of future research. This includes the creation of more sensitive and selective methods for real-time monitoring. Advances in sensor technology, such as colorimetric sensor arrays and electronic nose (eNose) technology, are showing promise for the rapid detection of VOCs. researchgate.net These systems often utilize pattern recognition to identify specific chemical fingerprints. nih.gov

Furthermore, the development of novel fluorescent sensors for the detection of organic molecules is an active area of research. open.ac.uknih.gov While not yet specific to this compound, these technologies could be adapted for its detection. For example, fluorescent probes based on the BINOL framework have been successfully used for the enantioselective recognition of amino acids, demonstrating the potential for creating highly specific molecular sensors. nih.gov Future work will likely focus on designing probes with high selectivity and sensitivity for this compound, enabling its detection at trace levels in complex environmental and biological samples.

Integrated Ecological Studies: From Molecular Interactions to Ecosystem-Level Impacts

Understanding the ecological role of this compound is crucial for assessing its environmental impact and potential applications in areas like pest management. The compound has been identified in various plant species, suggesting it may play a role in plant-insect interactions or serve as a defense mechanism. nih.govresearchgate.net For example, research on wheat aphids has indicated that exposure to the related compound 8-pentadecanone (B147388) can increase feeding rates.

Future research will require integrated ecological studies that bridge the gap between molecular-level interactions and their broader ecosystem-level consequences. This involves investigating how the presence of this compound in a plant influences its interactions with herbivores, pollinators, and microbes. Such studies could reveal its function as a semiochemical, a compound that mediates interactions between organisms.

The impact of chemical compounds on ecosystem services is a growing area of concern. researchgate.net Studies on the environmental fate and transport of this compound, particularly its presence in water systems and the atmosphere, will be important for understanding its potential ecological footprint. tandfonline.comwur.nl Long-term monitoring and studies on its degradation and bioaccumulation will provide a clearer picture of its environmental persistence and potential effects on non-target organisms.

Bio-inspired Design and Synthesis of this compound Derivatives for Targeted Research Applications

The synthesis of derivatives of this compound offers a pathway to developing novel compounds with specific and enhanced biological activities. By modifying the basic structure of this compound, researchers can explore structure-activity relationships (SAR) to identify derivatives with improved efficacy for targeted applications.